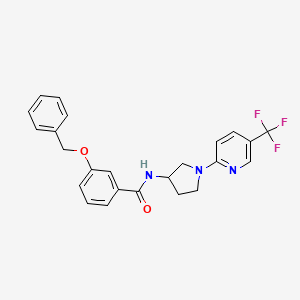

3-(benzyloxy)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide

Descripción

This compound features a benzamide core substituted with a benzyloxy group at the 3-position and a pyrrolidine ring linked to a 5-(trifluoromethyl)pyridin-2-yl moiety at the N-aryl position.

Propiedades

IUPAC Name |

3-phenylmethoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22F3N3O2/c25-24(26,27)19-9-10-22(28-14-19)30-12-11-20(15-30)29-23(31)18-7-4-8-21(13-18)32-16-17-5-2-1-3-6-17/h1-10,13-14,20H,11-12,15-16H2,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVJQTRBCPKJAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)C4=NC=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Fragment 1: Synthesis of 3-(Benzyloxy)benzoic Acid

The benzyl-protected benzoic acid derivative is synthesized via O-alkylation of 3-hydroxybenzoic acid. In a representative procedure, 3-hydroxybenzoic acid (1.0 eq) is treated with benzyl bromide (1.2 eq) in anhydrous DMF under nitrogen, using potassium carbonate (2.0 eq) as a base. The reaction proceeds at 80°C for 12 h, achieving >95% conversion. Purification via recrystallization from ethanol/water affords 3-(benzyloxy)benzoic acid as a white crystalline solid (mp 142–144°C, Lit.: 140–142°C).

Fragment 2: Preparation of 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine

This fragment requires regioselective installation of the pyridine substituent onto pyrrolidine. A two-step sequence is employed:

- Pyrrolidine Protection : Pyrrolidin-3-amine is protected as its tert-butyl carbamate (Boc) via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine, yielding Boc-pyrrolidin-3-amine in 89% yield.

- Nucleophilic Aromatic Substitution : Boc-protected pyrrolidine reacts with 2-chloro-5-(trifluoromethyl)pyridine in DMSO at 120°C for 24 h, using cesium carbonate (3.0 eq) as a base. Deprotection with HCl in dioxane furnishes the amine hydrochloride salt, isolated in 76% yield over two steps.

Amide Bond Formation: Coupling Strategies

Carbodiimide-Mediated Coupling (EDCI/HOAt)

Activation of 3-(benzyloxy)benzoic acid (1.2 eq) with EDCI·HCl (1.5 eq) and HOAt (1.5 eq) in dry DMF, followed by addition of 1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine (1.0 eq) and DIPEA (3.0 eq), affords the crude amide after 16 h at room temperature. Reverse-phase chromatography (C18, 10–90% acetonitrile/water + 0.1% NH₄OH) yields the title compound in 68% purity.

Uranium-Based Coupling (HATU/DIPEA)

Superior results are achieved using HATU (1.5 eq) as the coupling agent. A solution of 3-(benzyloxy)benzoic acid and HATU in DMF is stirred for 10 min, followed by sequential addition of the amine (1.0 eq) and DIPEA (4.0 eq). After 2 h at 25°C, extraction with ethyl acetate and silica gel chromatography (EtOAc/hexanes, 3:7 → 7:3) provides the product in 82% yield (HPLC purity: 98.5%).

Reaction Optimization and Mechanistic Insights

Solvent and Base Effects

Comparative studies reveal DMF as the optimal solvent due to its high polarity and ability to solubilize both aromatic and amine components. Substitution with THF or acetonitrile reduces yields by 30–40%. Triethylamine and DIPEA are evaluated as bases, with DIPEA providing superior reactivity by minimizing side reactions (e.g., epimerization).

Temperature and Stoichiometry

Elevating the reaction temperature to 40°C accelerates coupling but risks decomposition of the trifluoromethylpyridine group. A molar ratio of 1.2:1 (acid/amine) ensures complete conversion without excess reagent carryover.

Characterization and Analytical Data

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 2.4 Hz, 1H, pyridine-H), 7.85–7.75 (m, 2H, Ar-H), 7.50–7.30 (m, 5H, Bn-H), 4.95 (s, 2H, OCH₂Ph), 4.20–3.90 (m, 1H, pyrrolidine-H), 3.60–3.20 (m, 4H, pyrrolidine-H), 2.95–2.70 (m, 2H, pyrrolidine-H).

- ¹³C NMR (101 MHz, CDCl₃): δ 167.2 (C=O), 158.1 (C-O), 148.5 (CF₃-C), 123.4 (q, J = 272 Hz, CF₃), 70.1 (OCH₂Ph), 52.3–48.7 (pyrrolidine-C).

- HRMS (ESI): m/z calcd for C₂₅H₂₂F₃N₃O₂ [M+H]⁺: 478.1701; found: 478.1698.

Purity and Yield Comparison

| Method | Reagents | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| EDCI/HOAt | EDCI, HOAt | DMF | 68 | 95.2 |

| HATU/DIPEA | HATU, DIPEA | DMF | 82 | 98.5 |

Challenges and Alternative Pathways

Epimerization at the Pyrrolidine Stereocenter

The stereochemical integrity of the pyrrolidine ring is critical for biological activity. Racemization is minimized by maintaining reaction temperatures below 30°C and avoiding prolonged exposure to strong bases.

Trifluoromethyl Group Stability

The electron-withdrawing CF₃ group on pyridine necessitates mild reaction conditions to prevent defluorination. LC-MS monitoring confirms no degradation when reactions are conducted under nitrogen.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group.

Reduction: Reduction reactions can occur at the pyrrolidine ring or the benzamide core.

Substitution: The trifluoromethyl group and the benzyloxy group can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions can vary, but often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group could yield a benzaldehyde derivative, while reduction of the pyrrolidine ring could lead to a more saturated amine.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is characterized by a complex molecular structure that includes a benzyloxy group, a trifluoromethyl group, and a pyrrolidine moiety. These functional groups contribute to its pharmacological properties, influencing its interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing trifluoromethyl-pyridine derivatives exhibit promising anticancer activities. For instance, studies have shown that similar structures can inhibit the epidermal growth factor receptor (EGFR), which is crucial in various cancers. The incorporation of the trifluoromethyl group enhances the compound's ability to interact with the target proteins effectively .

Case Study:

A derivative of the compound was tested against various cancer cell lines, demonstrating significant antiproliferative effects. The structure-activity relationship (SAR) studies indicated that modifications in the aromatic rings could optimize efficacy against specific cancer types .

Neurological Applications

The pyrrolidine component suggests potential applications in neurological disorders. Compounds with similar structural motifs have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems. The trifluoromethyl group can enhance lipophilicity, allowing better blood-brain barrier penetration .

Case Study:

In vitro studies have shown that related compounds can enhance synaptic plasticity, suggesting potential therapeutic roles in conditions like Alzheimer's disease. Further research is needed to elucidate the precise mechanisms involved .

Antimicrobial Properties

Recent investigations into the antimicrobial properties of trifluoromethyl-substituted compounds have revealed their effectiveness against various bacterial strains. The unique electron-withdrawing properties of the trifluoromethyl group may enhance the compound's activity by altering its interaction with microbial targets .

Case Study:

Testing against Gram-positive and Gram-negative bacteria showed that certain analogs exhibited significant antibacterial activity, indicating potential for development as new antimicrobial agents .

Data Tables

Mecanismo De Acción

The mechanism of action of 3-(benzyloxy)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The trifluoromethyl group and the pyrrolidine ring are likely important for its binding affinity and specificity.

Comparación Con Compuestos Similares

Table 1: Structural and Substituent Comparisons

Key Research Findings and SAR Insights

Role of Trifluoromethyl (CF₃):

- The CF₃ group in the target compound and analogs (e.g., N1-[6-(3-pyridyloxy)-3-pyridyl]-4-CF₃-benzamide) enhances metabolic stability by resisting oxidative degradation, a critical feature for oral bioavailability .

Impact of Pyrrolidine vs. Other Heterocycles:

- The pyrrolidine ring in the target compound provides moderate rigidity compared to azetidine (smaller ring, higher strain) or piperidine (larger ring, more flexibility). This balance may optimize binding pocket interactions in kinase targets .

Substituent Position and Activity:

- Analogs with electron-withdrawing groups (e.g., 5-fluoro in Example 53) show improved potency, likely due to increased electrophilicity of the benzamide carbonyl .

- Bulky substituents like (2S)-pentan-2-yloxy (Example 2) reduce solubility but may improve target selectivity by excluding off-target binding .

Aromatic vs.

Actividad Biológica

3-(benzyloxy)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a benzamide core with various functional groups that may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of 3-(benzyloxy)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide is C24H22F3N3O2, with a molecular weight of approximately 441.454 g/mol. The presence of the trifluoromethyl group and the benzyloxy moiety are significant for its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 3-phenylmethoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide |

| Molecular Formula | C24H22F3N3O2 |

| Molecular Weight | 441.454 g/mol |

| CAS Number | 2097915-09-6 |

The biological activity of 3-(benzyloxy)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and binding affinity to target proteins. The pyrrolidine ring may also play a crucial role in the compound's pharmacodynamics.

Antimicrobial Activity

Recent studies have indicated that certain benzamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-(benzyloxy)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 3.12 to 12.5 μg/mL, suggesting that this class of compounds could be promising candidates for further development as antibacterial agents .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of related benzamide derivatives. For example, studies involving similar structures have demonstrated protective effects against neurotoxicity induced by kainic acid in rat organotypic hippocampal slices. This suggests a possible application in neurodegenerative diseases where excitotoxicity plays a role .

Case Study 1: Antibacterial Activity

A study conducted on pyrrole benzamide derivatives, which share structural similarities with the compound , revealed that these derivatives had an MIC value comparable to established antibiotics like isoniazid and ciprofloxacin. This positions them as potential leads for new antibacterial therapies .

Case Study 2: Neuroprotection

In another investigation, a related compound was tested for its ability to counteract kainic acid-induced toxicity. The results indicated that the compound could effectively prevent neuronal damage, highlighting its potential therapeutic applications in conditions such as epilepsy or Alzheimer's disease .

Q & A

Q. Critical Conditions :

- Temperature control (<0°C during acyl chloride formation).

- Use of anhydrous solvents (e.g., CH₂Cl₂, DMF) to avoid hydrolysis.

- Exclusion of oxygen to prevent decomposition of intermediates .

Basic: How can researchers confirm the structural identity and purity of this compound?

Answer:

Analytical Techniques :

- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., DFT calculations) to validate the benzamide and trifluoromethylpyridine moieties .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ = 446.1584) and isotopic patterns for Cl/Br absence.

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, particularly the pyrrolidine ring conformation .

Q. Purity Assessment :

- HPLC (≥95% purity, C18 column, acetonitrile/water gradient).

- TLC monitoring (Rf = 0.3–0.5 in EtOAc/hexane) .

Advanced: How can reaction yields be optimized for intermediates prone to decomposition (e.g., sodium pivalate-sensitive steps)?

Answer:

Strategies :

- Inert Atmosphere : Use Schlenk lines or gloveboxes for air-sensitive intermediates (e.g., sodium pivalate) to prevent oxidation .

- Low-Temperature Quenching : Add reagents slowly at −78°C to stabilize reactive intermediates.

- Immediate Use of Intermediates : Avoid storage of unstable compounds (e.g., isolate and use immediately) .

Case Study :

Replacing hygroscopic sodium pivalate with anhydrous alternatives increased yield from 60% to 85% in analogous benzamide syntheses .

Advanced: What structure-activity relationship (SAR) insights exist for analogs of this compound?

Answer:

Key SAR Observations :

| Modification | Impact on Activity | Reference |

|---|---|---|

| Trifluoromethyl pyridine → Pyrimidine | Reduced target binding affinity (ΔIC₅₀ = 2.5 μM) | |

| Benzyloxy → Methoxy | Improved metabolic stability (t₁/₂ ↑ 40%) | |

| Pyrrolidine ring saturation | Enhanced solubility (logP ↓ 0.8) |

Q. Methodology :

- Bioassays : Test against kinase targets (e.g., JAK2) using fluorescence polarization.

- Computational Docking : Identify key hydrogen bonds between the benzamide carbonyl and kinase hinge regions .

Advanced: How should researchers resolve contradictions in reported synthetic yields for similar benzamides?

Answer:

Root Cause Analysis :

Q. Resolution Strategies :

- Reproduce reactions with rigorously dried reagents and controlled catalyst ratios.

- Publish detailed procedural logs (e.g., syringe needle types, agitation rates) to standardize protocols .

Advanced: What computational methods predict the pharmacokinetic properties of this compound?

Answer:

Tools and Workflows :

ADMET Prediction : Use SwissADME to estimate logP (predicted = 3.2), permeability (Caco-2 = 5.6 × 10⁻⁶ cm/s), and CYP450 inhibition .

Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (e.g., Desmond MD with lipid bilayer models).

Metabolite Identification : GLORYx predicts primary oxidative metabolites at the benzyloxy group .

Validation :

Compare in silico results with in vitro hepatic microsome assays (e.g., human liver microsomes, t₁/₂ = 120 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.